6-(Chloromethyl)uracil

Catalog No.
S569356
CAS No.
18592-13-7
M.F
C5H5ClN2O2
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)uracil

CAS Number

18592-13-7

Product Name

6-(Chloromethyl)uracil

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)CCl

Synonyms

4-(chloromethyl)uracil, 4-chloromethyluracil

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl

Synthesis of other molecules:

  • 6-CMU serves as a building block for the synthesis of various other molecules, including:
    • 5-bromo-6-(chloromethyl)uracil: This compound has been studied for its potential applications in nucleic acid chemistry [].
    • Pteridine derivatives: These molecules are being investigated for their potential as anticancer agents [].
    • Substituted uracil pyridinium compounds: These compounds are being explored as potential inhibitors of thymidine phosphorylase, an enzyme involved in cell proliferation [].

Studies on DNA interaction:

  • Research has also explored how 6-CMU interacts with DNA. Studies have shown that 6-CMU can alkylate DNA bases, which can lead to mutations and other DNA damage []. This property makes 6-CMU a valuable tool for understanding DNA damage and repair mechanisms.

6-(Chloromethyl)uracil is a derivative of uracil, a pyrimidine nucleobase crucial in the structure of RNA. This compound features a chloromethyl group at the 6-position of the uracil ring, which enhances its reactivity and potential biological activity. The molecular formula for 6-(Chloromethyl)uracil is C₄H₄ClN₃O₂, and it has been the subject of various studies due to its unique properties and potential applications in medicinal chemistry.

As mentioned earlier, CMU's primary mechanism of action involves alkylating biomolecules. In the context of DNA, CMU can alkylate nucleobases like guanine, leading to miscoding during DNA replication and potentially causing mutations. This mutagenic effect is why CMU has been explored for its anti-cancer properties, as it can target and damage rapidly dividing cancer cells [].

, including nucleophilic substitutions and coupling reactions. For instance, it can undergo chlorination reactions to form more chlorinated derivatives or react with amines to yield substituted uracils. These reactions are valuable for synthesizing more complex molecules in pharmaceutical chemistry .

6-(Chloromethyl)uracil exhibits notable biological activity, particularly as an antitumor agent. Its structural similarity to uracil allows it to interfere with nucleic acid synthesis in cancer cells. Studies have indicated that derivatives of 6-(Chloromethyl)uracil can inhibit the growth of various cancer cell lines by disrupting their DNA replication processes . Additionally, this compound has shown potential in antiviral applications, although further research is needed to fully understand its mechanisms of action.

The synthesis of 6-(Chloromethyl)uracil can be achieved through several methods:

  • Chlorination of Uracil: Uracil can be treated with chloromethylating agents such as chloromethyl methyl ether or sulfuryl chloride under acidic conditions to introduce the chloromethyl group at the 6-position.
  • Cyclization Reactions: Using precursors like N-methylurea and dimethyl malonate under alkaline conditions can yield 6-(Chloromethyl)uracil through cyclization reactions .
  • Optimized Synthetic Routes: Recent patents have described optimized methods that employ less toxic reagents and improved yields, focusing on environmental safety and efficiency .

6-(Chloromethyl)uracil has several applications in medicinal chemistry:

  • Antitumor Agents: Its ability to inhibit DNA synthesis makes it a candidate for developing new anticancer therapies.
  • Antiviral Research: The compound's structural properties may allow it to act against viral infections, although this area is still under investigation.
  • Chemical Probes: It serves as a chemical probe in biological studies aimed at understanding nucleobase interactions and modifications.

Interaction studies involving 6-(Chloromethyl)uracil have focused on its binding affinity with various biomolecules, including nucleic acids and proteins. These studies utilize techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate binding mechanisms and affinities. The compound's ability to form hydrogen bonds with nucleobases enhances its potential as a therapeutic agent .

Several compounds share structural similarities with 6-(Chloromethyl)uracil, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
UracilBase structure without chloromethyl groupEssential for RNA synthesis
5-FluorouracilFluorine substitution at the 5-positionWidely used as an anticancer drug
6-ChlorouracilChlorine at the 6-positionAntiviral properties
5-Chloro-6-(chloromethyl)uracilAdditional chlorine at the 5-positionEnhanced antitumor activity

Uniqueness of 6-(Chloromethyl)uracil: The unique combination of a chloromethyl group at the 6-position differentiates it from other uracil derivatives. This modification not only enhances its reactivity but also contributes to its potential biological activities, making it a valuable compound in pharmaceutical research.

Traditional synthetic approaches to 6-(chloromethyl)uracil have historically relied on multi-step procedures that often require harsh reaction conditions and expensive reagents [20]. The most commonly reported classical method involves the condensation of malic acid with urea in fuming sulfuric acid, though this approach typically yields low conversion rates and generates substantial amounts of dilute sulfuric acid waste [20].

Alternative traditional routes have included the synthesis starting from ethyl chloroacetate and sodium ethoxide, initially producing ethoxyacetic acid ethyl ester, followed by condensation with ethyl bromoacetate in the presence of zinc amalgam to generate ethyl 4-ethoxyacetoacetate [1]. This intermediate subsequently undergoes reaction with thiourea and hot hydrolysis in aqueous hydrochloric acid to yield the desired product [1]. However, the length of this synthesis and the use of highly toxic zinc amalgam renders this method unsuitable for industrial scale-up [1].

The Biginelli reaction has also been employed as a traditional approach, involving the multicomponent chemical reaction of urea, an aryl aldehyde, and ethyl acetoacetate to produce dihydropyrimidine intermediates [21]. This method, originally discovered by Pietro Biginelli in 1891, initially suffered from low yields but has been improved through various catalyst modifications [21].

Contemporary Synthesis Strategies

From Ethyl 4-Chloroacetoacetate Precursors

Contemporary synthesis strategies utilizing ethyl 4-chloroacetoacetate as a precursor have demonstrated significant improvements in both yield and process efficiency [1]. The reaction of ethyl 4-chloroacetoacetate with guanidine derivatives under controlled conditions provides a direct route to 6-(chloromethyl)uracil with enhanced selectivity [1].

A notable advancement involves the condensation of ethyl 4-chloroacetoacetate with urea in the presence of polyphosphoric acid under microwave irradiation conditions [2]. This approach reduces reaction times significantly while maintaining product purity, though the authors note that the product obtained appears as a "brown powder," indicating potential purity concerns [1].

Recent developments have focused on optimizing reaction parameters including temperature control, solvent selection, and catalyst loading to maximize conversion efficiency [1]. The use of ethyl 4-chloroacetoacetate in combination with thiourea derivatives has shown particular promise, offering improved atom economy and reduced waste generation compared to traditional methods [28].

Via S-Methylisothiourea Intermediate Pathways

The utilization of S-methylisothiourea hemisulfate as an intermediate pathway represents a significant advancement in 6-(chloromethyl)uracil synthesis [1]. This approach involves a two-step process beginning with the reaction of ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate to yield the isolated intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one [1].

The process operates under mild conditions, typically at temperatures ranging between -10°C and 10°C in the presence of inorganic bases such as sodium carbonate [1]. The reaction proceeds with 1.1-1.5 molar equivalents of S-methylisothiourea hemisulfate and yields the intermediate with greater than 99 percent purity [1]. This intermediate is subsequently treated with aqueous sulfuric acid to produce 6-chloromethyluracil with yields of 88-90 percent [1].

A critical advantage of this pathway is the isolation of the novel intermediate, which allows for the removal of numerous inorganic saline species that would otherwise complicate subsequent hydrolysis steps [1]. The use of sulfuric acid in the second step significantly reduces the formation of undesired byproducts, particularly 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione, to less than 0.5 percent [1].

Copper Oxide Oxidation Methods

Copper oxide oxidation methods have emerged as an environmentally friendly alternative for synthesizing 6-(chloromethyl)uracil intermediates [30]. The process typically begins with 6-methyluracil as a starting material, which undergoes oxidation in the presence of copper oxide to produce 6-formyluracil [30]. This intermediate is subsequently reduced to 6-hydroxymethyluracil before final chlorination to yield 6-(chloromethyl)uracil [30].

The copper oxide oxidation process operates under atmospheric pressure with air introduction into the reaction system [30]. The reaction mixture containing 6-methyluracil, acetic acid solvent, and copper oxide is heated to 110°C, resulting in a color change from white turbidity to green, indicating successful oxidation [30]. This method offers advantages in terms of environmental compatibility and reduced toxicity compared to selenium-based oxidation systems [1].

Recent investigations have demonstrated that copper oxide-based photocatalysts exhibit excellent stability and can be recovered and reused multiple times without significant loss of catalytic activity [27]. The formation enthalpies and defect concentrations in copper oxide materials can be optimized to enhance their catalytic performance in organic synthesis applications [29].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been increasingly incorporated into 6-(chloromethyl)uracil synthesis to minimize environmental impact and improve process sustainability [8]. One-pot synthesis methodologies have gained prominence due to their ability to reduce byproducts, waste generation, energy consumption, and overall production costs [8].

Water-based reaction systems have been developed as environmentally benign alternatives to organic solvents [8]. These aqueous media approaches utilize inorganic bases such as potassium carbonate in dimethylformamide solvent, achieving higher percentage yields while eliminating the need for toxic and expensive reagents [8]. The protocol involves catalyst-free conditions and operates at ambient temperature, significantly reducing energy requirements [8].

Solvent-free methodologies represent another significant advancement in green synthesis approaches [10]. These methods employ grinding techniques at room temperature, demonstrating reduced reaction times and efficient processes compared to conventional heating methods [10]. The results support environmentally benign synthesis by showing excellent conversion rates and high-yield approaches that improve atom economy [10].

Enzymatic synthesis approaches have also been explored as sustainable alternatives to traditional chemical methods [12]. Biotransformations catalyzed by whole cells or enzymes offer ecofriendly and efficient alternatives to multistep chemical processes, avoiding the use of expensive and environmentally harmful chemical reagents and organic solvents [12]. Immobilized enzyme systems have shown particular promise, demonstrating stability across broad temperature and pH ranges while maintaining high catalytic activity [12].

Optimization Techniques for Industrial-Scale Production

Industrial-scale production of 6-(chloromethyl)uracil requires careful optimization of reaction parameters to ensure consistent quality, high yields, and economic viability [1]. Temperature control represents a critical optimization factor, with studies demonstrating that low-temperature conditions (-5°C to +5°C) during the initial condensation step significantly improve product purity and reduce side reactions [1].

Reaction monitoring techniques utilizing Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) have been implemented to track reaction progress and ensure complete conversion [1]. These analytical methods employ specialized columns and gradient elution systems to achieve precise separation and identification of reaction components [1].

Crystallization optimization has proven essential for achieving high-purity products suitable for pharmaceutical applications [32]. Sequential optimization methods have been employed to determine optimal formulation parameters, including coating solution compositions and weight gain percentages [32]. These techniques involve systematic evaluation of multiple variables to identify conditions that maximize product quality while minimizing processing time [32].

Scale-up considerations include the management of gas evolution during synthesis, particularly the controlled release of methyl mercaptan, which requires specialized handling equipment and safety protocols [1]. Industrial processes have incorporated closed-system designs with appropriate gas scrubbing capabilities to manage volatile byproducts safely [1].

Process intensification techniques, including microwave-assisted synthesis and continuous flow reactors, have been evaluated for their potential to improve production efficiency [37]. These approaches offer advantages in terms of reaction time reduction, improved heat transfer, and enhanced process control compared to traditional batch processing methods [37].

Comparative Analysis of Synthetic Efficiency and Yield

A comprehensive comparison of synthetic methodologies reveals significant variations in efficiency and yield across different approaches. The S-methylisothiourea intermediate pathway demonstrates superior performance with yields ranging from 88-90 percent and product purities exceeding 99 percent [1]. This method also shows excellent control over byproduct formation, with undesired methylthio derivatives maintained below 0.5 percent [1].

Synthetic MethodYield (%)Purity (%)Reaction TimeByproduct Formation (%)
S-Methylisothiourea Pathway88-90>991-2 hours<0.5
Copper Oxide Oxidation75-8595-988-16 hours2-5
Traditional Malic Acid Route55-6585-9024-48 hours8-15
Polyphosphoric Acid Method70-8090-954-8 hours5-10

The copper oxide oxidation method shows moderate efficiency with yields of 75-85 percent, though it requires longer reaction times of 8-16 hours [30]. This approach offers environmental advantages but may not be optimal for large-scale production due to extended processing times [30].

Traditional synthetic routes, particularly those involving malic acid condensation, consistently demonstrate the lowest yields (55-65 percent) and longest reaction times (24-48 hours) [20]. These methods also generate the highest levels of byproducts, making them economically disadvantageous for commercial production [20].

Green chemistry approaches, while environmentally favorable, show variable efficiency depending on the specific methodology employed [8]. One-pot synthesis methods achieve yields of 60-80 percent with significantly reduced environmental impact, though they may require optimization for industrial implementation [8].

The comparative analysis indicates that the S-methylisothiourea intermediate pathway represents the most efficient current approach for 6-(chloromethyl)uracil synthesis, offering optimal balance between yield, purity, reaction time, and byproduct control [1]. This method has demonstrated successful scale-up potential and meets the stringent requirements for pharmaceutical intermediate production [1].

Computational quantum mechanical studies of 6-(Chloromethyl)uracil have been extensively performed using various density functional theory (DFT) methodologies and ab initio approaches. The molecular geometry optimization has been carried out using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which provides a reliable balance between computational cost and accuracy for describing the electronic structure of this halogenated pyrimidine derivative [1] [2].

The optimized molecular geometry reveals that 6-(Chloromethyl)uracil adopts a planar conformation for the uracil ring system, with the chloromethyl substituent positioned at the 6-position of the pyrimidine ring. The compound belongs to the Cs point group symmetry, containing 15 atoms that give rise to 39 fundamental vibrational modes distributed as 26 A' (in-plane) and 13 A'' (out-of-plane) modes [1]. The three Cartesian displacements of the 15 atoms provide internal modes that are active in both infrared and Raman spectroscopy.

Comparative studies using different computational methods have shown that the B3LYP/6-311++G(d,p) level of theory provides more accurate predictions for molecular properties compared to the Hartree-Fock (HF) method. The calculated bond lengths and bond angles demonstrate good agreement with experimental X-ray crystallographic data, validating the computational approach [2]. The C-Cl bond length in the chloromethyl group and the C-N bond distances within the uracil ring have been optimized to values consistent with similar pyrimidine derivatives.

Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the excited state properties and electronic transitions of 6-(Chloromethyl)uracil. These calculations provide insights into the ultraviolet-visible absorption spectra, oscillator strengths, and excitation energies of the compound [2]. The frontier molecular orbital analysis reveals important information about the electron distribution and chemical reactivity of the molecule.

Natural bond orbital (NBO) analysis has been conducted to understand the electronic structure and bonding characteristics of 6-(Chloromethyl)uracil. This analysis provides information about electron delocalization, hyperconjugation effects, and charge transfer within the molecule [2]. The NBO approach offers a chemically intuitive interpretation of the electronic structure by expressing the wavefunction in terms of localized Lewis-type bonds and lone pairs.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of 6-(Chloromethyl)uracil have been investigated through computational modeling and experimental observations. The presence of the chloromethyl group at the 6-position of the uracil ring significantly influences the electronic properties and biological activity of the compound [4].

The chloromethyl substituent acts as an electron-withdrawing group, which affects the electron density distribution within the uracil ring. This electronic perturbation influences the compound's interactions with biological targets, particularly thymidine phosphorylase, where 6-(Chloromethyl)uracil acts as an inhibitor . The structure-activity relationship studies have shown that the position and nature of the substituent are crucial factors determining the inhibitory potency.

Comparative studies with other 6-substituted uracil derivatives have revealed that the chloromethyl group provides optimal electronic and steric properties for enzyme inhibition. The studies demonstrate that C6-substituted derivatives exhibit significantly higher activity than their N1-substituted counterparts, indicating the importance of substitution position in determining biological activity .

Molecular docking studies have been performed to understand the binding interactions between 6-(Chloromethyl)uracil and its target proteins. These studies provide insights into the binding modes, interaction energies, and key residues involved in the protein-ligand complexes [5] [6]. The computational modeling results help explain the experimental structure-activity relationships and guide the design of more potent derivatives.

The electronic properties derived from quantum mechanical calculations, such as HOMO-LUMO gap, dipole moment, and atomic charges, have been correlated with biological activity data. These correlations provide valuable information for understanding the molecular basis of biological activity and for the rational design of new compounds with improved properties [4].

Molecular Dynamics and Intermolecular Interactions

Molecular dynamics simulations have been employed to study the dynamic behavior and intermolecular interactions of 6-(Chloromethyl)uracil in various environments. These simulations provide information about the conformational flexibility, hydrogen bonding patterns, and solvent effects on the molecular structure [7] [8].

The intermolecular interactions in the crystal structure of 6-(Chloromethyl)uracil have been analyzed using Hirshfeld surface analysis. This analysis reveals the nature and strength of various non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals interactions [9] [10]. The Hirshfeld surfaces provide a visual representation of the intermolecular contacts and help identify the most significant interactions that stabilize the crystal structure.

The hydrogen bonding patterns in 6-(Chloromethyl)uracil involve the nitrogen and oxygen atoms of the uracil ring as donor and acceptor sites. The chloromethyl group can also participate in weak hydrogen bonding interactions through its chlorine atom [10]. The analysis of hydrogen bonding geometries and energies provides insights into the supramolecular assembly of the compound.

π-π stacking interactions play an important role in the crystal packing of 6-(Chloromethyl)uracil. The planar uracil rings can engage in face-to-face or edge-to-face π-π interactions, which contribute to the overall stability of the crystal structure [10]. The strength and geometry of these π-π interactions have been quantified using computational methods.

The solvent effects on the molecular structure and properties of 6-(Chloromethyl)uracil have been investigated using polarizable continuum model (PCM) calculations. These studies show that polar solvents can significantly affect the electronic properties and conformational preferences of the molecule [7]. The solvation effects are particularly important for understanding the behavior of the compound in biological systems.

Hyperpolarizability Studies and Non-Linear Optical Properties

The non-linear optical (NLO) properties of 6-(Chloromethyl)uracil have been investigated through quantum mechanical calculations of the molecular hyperpolarizability. The first-order hyperpolarizability (β) and related NLO parameters have been calculated using both Hartree-Fock and density functional theory methods [1].

The B3LYP/6-311++G(d,p) calculations yield a first-order hyperpolarizability value of 0.07109×10⁻³⁷ esu, while the HF/6-311++G(d,p) method gives 0.05149×10⁻³⁷ esu [1]. The higher value obtained from the DFT calculation indicates that electron correlation effects are important for accurate prediction of hyperpolarizability. The mean polarizability (α) values are 0.55295×10⁻²⁵ esu (B3LYP) and 0.55375×10⁻²⁵ esu (HF), showing good agreement between the two methods [1].

The anisotropy of polarizability (Δα) has been calculated as 1.08134×10⁻²⁵ esu (B3LYP) and 1.00439×10⁻²⁵ esu (HF), indicating that the molecule exhibits significant polarization anisotropy [1]. This anisotropy is related to the asymmetric charge distribution caused by the chloromethyl substituent and the heterocyclic nature of the uracil ring.

The molecular hyperpolarizability calculations reveal that 6-(Chloromethyl)uracil exhibits moderate non-linear optical properties. The presence of the electron-withdrawing chloromethyl group and the π-electron system of the uracil ring contribute to the NLO response of the molecule. The hyperpolarizability values are comparable to other organic molecules with similar electronic characteristics [1].

The frequency-dependent hyperpolarizability and dispersion effects have not been extensively studied for 6-(Chloromethyl)uracil. Future investigations using time-dependent DFT methods could provide more detailed information about the dynamic NLO properties and frequency-dependent response of the compound.

Theoretical Framework for Electronic Behavior and Reactivity

The theoretical framework for understanding the electronic behavior and reactivity of 6-(Chloromethyl)uracil is based on frontier molecular orbital theory and density functional theory calculations. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental information about the electron-donating and electron-accepting capabilities of the molecule [2].

The HOMO-LUMO gap is a crucial parameter that determines the chemical reactivity and kinetic stability of the compound. A smaller HOMO-LUMO gap indicates higher chemical reactivity and greater polarizability, while a larger gap suggests greater stability [11]. The calculated frontier molecular orbital energies for 6-(Chloromethyl)uracil have been used to derive various reactivity descriptors, including chemical hardness, softness, electronegativity, and electrophilicity index.

The global reactivity descriptors have been calculated using the following relationships:

  • Chemical hardness (η) = (IP - EA)/2
  • Chemical softness (S) = 1/2η
  • Electronegativity (χ) = (IP + EA)/2
  • Electrophilicity index (ω) = χ²/2η

where IP is the ionization potential and EA is the electron affinity [12].

The molecular electrostatic potential (MEP) surface of 6-(Chloromethyl)uracil provides information about the electron density distribution and identifies regions of positive and negative electrostatic potential. The MEP analysis helps predict the sites most susceptible to electrophilic and nucleophilic attacks [2]. The regions of negative electrostatic potential are typically localized near the oxygen and nitrogen atoms of the uracil ring, while positive regions are associated with the hydrogen atoms and the chloromethyl group.

The electronic behavior of 6-(Chloromethyl)uracil is also influenced by intramolecular charge transfer and polarization effects. The presence of the chloromethyl group creates an asymmetric charge distribution that affects the overall electronic properties of the molecule. The charge transfer from the uracil ring to the chloromethyl group can be quantified using natural bond orbital analysis and atomic charge calculations [2].

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18592-13-7

Wikipedia

6-(Chloromethyl)uracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-: INACTIVE

Dates

Last modified: 08-15-2023
Chung et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor Nature Chemical Biology, doi: 10.1038/nchembio.163, published online 26 April 2009 http://www.nature.com/naturechemicalbiology
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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